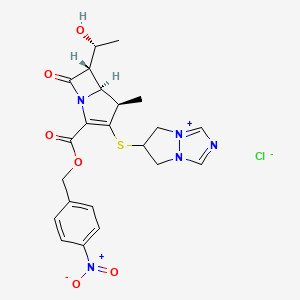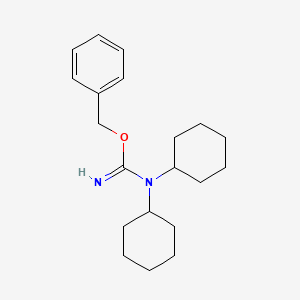![molecular formula C22H13ClN2O B12897596 Isoxazolo[4,5-c]quinoline, 4-(4-chlorophenyl)-3-phenyl- CAS No. 253433-32-8](/img/structure/B12897596.png)
Isoxazolo[4,5-c]quinoline, 4-(4-chlorophenyl)-3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoxazolo[4,5-c]quinoline, 4-(4-chlorophenyl)-3-phenyl- is a heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is part of the isoxazoloquinoline family, known for its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an isoxazole ring fused to a quinoline ring, with additional phenyl and chlorophenyl substituents, making it a unique and versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazolo[4,5-c]quinoline, 4-(4-chlorophenyl)-3-phenyl- can be achieved through several methods. One common approach involves the use of a modified Pictet-Spengler reaction. This method utilizes Cu(TFA)2 as a catalyst to directly functionalize the C-4 position of oxazoles without the need for prefunctionalization . The reaction conditions typically involve the use of a solvent such as tetrahydrofuran (THF) and a temperature range of 60-80°C.
Another method involves the cycloaddition of oxaziridines with alkynes, followed by cyclization of propargylic N-hydroxylamines . This approach provides a versatile route to synthesize various substituted isoxazoloquinolines with good yields.
Industrial Production Methods
Industrial production of Isoxazolo[4,5-c]quinoline, 4-(4-chlorophenyl)-3-phenyl- often involves large-scale synthesis using the aforementioned methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings.
化学反応の分析
Types of Reactions
Isoxazolo[4,5-c]quinoline, 4-(4-chlorophenyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction can produce fully or partially reduced isoxazoloquinoline derivatives.
科学的研究の応用
Isoxazolo[4,5-c]quinoline, 4-(4-chlorophenyl)-3-phenyl- has a wide range of scientific research applications:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Isoxazolo[4,5-c]quinoline, 4-(4-chlorophenyl)-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties . Additionally, the compound’s ability to interact with DNA and RNA makes it a candidate for further studies in genetic and molecular biology .
類似化合物との比較
Similar Compounds
Isoxazolo[5,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[4,3-c]quinoline: A related compound with a pyrazole ring fused to a quinoline ring, showing different reactivity and applications.
Oxazolo[4,5-b]pyridine: A compound with an oxazole ring fused to a pyridine ring, used in various chemical and biological studies.
Uniqueness
Isoxazolo[4,5-c]quinoline, 4-(4-chlorophenyl)-3-phenyl- stands out due to its unique combination of an isoxazole ring fused to a quinoline ring with additional phenyl and chlorophenyl substituents. This unique structure imparts distinct chemical reactivity and biological activities, making it a valuable compound for various research and industrial applications.
特性
| 253433-32-8 | |
分子式 |
C22H13ClN2O |
分子量 |
356.8 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-3-phenyl-[1,2]oxazolo[4,5-c]quinoline |
InChI |
InChI=1S/C22H13ClN2O/c23-16-12-10-15(11-13-16)20-19-21(14-6-2-1-3-7-14)25-26-22(19)17-8-4-5-9-18(17)24-20/h1-13H |
InChIキー |
CJAHLYZVGATFKJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NOC3=C2C(=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Isoxazole, 3-(4-bromophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-](/img/structure/B12897564.png)




